molecular formula C25H21NO6 B2636456 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 864821-08-9

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B2636456
CAS No.: 864821-08-9
M. Wt: 431.444
InChI Key: XLASZWFGKVBHHP-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a chromen-2-yl benzamide derivative characterized by:

  • A 3,4-dimethoxy-substituted benzamide moiety.
  • A chromen-4-one (4H-chromen-4-one) core.
  • A 3-(3-methoxyphenyl) substituent at the chromen-2-yl position.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-8-6-7-15(13-17)22-23(27)18-9-4-5-10-19(18)32-25(22)26-24(28)16-11-12-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLASZWFGKVBHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antibacterial activities.

    Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and number of methoxy groups on the benzamide and chromen rings significantly influence melting points, yields, and solubility. Key comparisons include:

Compound Name Substituents (Benzamide) Substituents (Chromen) Melting Point (°C) Yield (%) Reference
3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) 3,4-dimethoxy None 246 70
4-Methoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6p) 4-methoxy None 227 89
2-Methoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6q) 2-methoxy None 260 80
Target Compound 3,4-dimethoxy 3-(3-methoxyphenyl) Not reported N/A N/A

Key Observations :

  • Methoxy Position : Ortho-substituted analogs (e.g., 6q) exhibit higher melting points (260°C) compared to para-substituted derivatives (6p, 227°C), likely due to differences in molecular packing and hydrogen bonding .
  • Yield : Electron-donating substituents (e.g., 4-methoxy in 6p) correlate with higher yields (89%) compared to sterically hindered groups (e.g., methylthio in 6r, 63%) .

Structural Modifications in Chromen-2-yl Benzamides

Substituents on the Chromen Ring

The target compound’s 3-(3-methoxyphenyl) substituent distinguishes it from other analogs:

  • 6s () : Lacks substituents on the chromen ring, resulting in a planar structure conducive to π-π stacking interactions.
  • Compound 31 (): Features a complex substituent (e.g., propylamino-tetrahydrobenzo[d]thiazole) linked to the benzamide, demonstrating how bulky groups can enhance receptor selectivity in therapeutic contexts.
Benzimidazole Hybrids ()

Benzimidazole-containing analogs (e.g., compounds 11–15) exhibit distinct properties:

  • Higher Melting Points : Compounds with benzimidazole moieties (e.g., 12, 281.7°C) have higher thermal stability than simple benzamides, attributed to extended conjugation and hydrogen bonding .

Biological Activity

3,4-Dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H15NO5
  • Molecular Weight : 325.3 g/mol
  • IUPAC Name : 3,4-dimethoxy-N-(2-oxochromen-3-yl)benzamide
  • Canonical SMILES : COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3OC2=O)OC

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The compound's mechanism involves scavenging reactive oxygen species (ROS) and chelating metal ions, thereby preventing oxidative stress in biological systems .

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. Studies employing the dilution method have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of vital cellular processes .

Anti-inflammatory and Anticancer Potential

Ongoing research is exploring the anti-inflammatory and anticancer potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with cancer progression. For instance, it has been observed to downregulate the expression of certain inflammatory markers in vitro, indicating its potential as a therapeutic agent in inflammatory diseases and cancer .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of various compounds including this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, highlighting its efficacy as an antioxidant agent.
  • Antibacterial Testing : In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, facilitating the scavenging of free radicals.
  • Antibacterial Mechanism : The structural features allow interaction with bacterial membranes, leading to increased permeability and eventual cell lysis.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntioxidantDPPH AssaySignificant reduction in free radicals
AntibacterialDilution MethodEffective against Gram-positive/negative bacteria
Anti-inflammatoryCytokine AssayDownregulation of pro-inflammatory markers
AnticancerCell Line StudiesInhibition of cancer cell proliferation

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